AS-136A
Overview
Description
Potent measles virus RdRp inhibitor; High Quality Biochemicals for Research Uses
Biological Activity
AS-136A is a novel non-nucleoside inhibitor specifically targeting the RNA-dependent RNA polymerase (RdRp) of the measles virus (MeV). It has been identified as a promising therapeutic candidate for managing severe measles infections and controlling outbreaks. This article explores the biological activity of this compound, detailing its mechanism of action, resistance profiles, and relevant case studies.
This compound functions by inhibiting the RdRp complex, which is essential for viral RNA synthesis. The compound effectively blocks viral RNA synthesis during MeV infection, as demonstrated through high-throughput screening and real-time reverse transcription-PCR analysis. Specifically, this compound interacts with the L protein subunit of the RdRp complex, preventing phosphodiester bond formation essential for RNA replication .
Key Findings:
- Inhibition of Viral RNA Synthesis : this compound obstructs the activity of the RdRp complex in transient replicon assays.
- Target Interaction : The compound binds to conserved domains within the L protein, which are crucial for polymerase activity.
- Resistance Mutations : Adaptation studies have identified specific mutations in the L protein that confer resistance to this compound, highlighting potential challenges in therapeutic application .
Resistance Profiles
Research has shown that mutations in the L protein can lead to reduced susceptibility to this compound. Notably, these mutations cluster near the catalytic center responsible for phosphodiester bond formation, indicating that they may compromise the compound's ability to inhibit polymerase activity effectively.
Resistance Mutation Data:
Mutation | Effect on Binding Affinity | Kd Value (μM) |
---|---|---|
H589Y | Significant reduction | 59 |
S768A | Moderate reduction | 33 |
L1170F | Major reduction | 48 |
These findings suggest that while this compound is effective against wild-type MeV strains, its efficacy may be compromised by specific mutations that arise during viral replication .
Clinical Relevance
In vitro studies have demonstrated that this compound exhibits potent antiviral activity against various MeV strains. For instance, a study conducted on a panel of MeV isolates showed that this compound maintained its inhibitory effect across different strains, although some resistance was noted with specific mutations in the L protein.
Comparative Analysis with Other Inhibitors
This compound's mechanism and effectiveness have been compared with other small-molecule inhibitors targeting viral polymerases. For example, ERDRP-0519 has been identified as another promising candidate with a unique mechanism of action involving simultaneous engagement of multiple sites on the polymerase . However, this compound's specificity for MeV RdRp positions it as a potentially valuable therapeutic option.
Properties
IUPAC Name |
2-methyl-N-(4-piperidin-1-ylsulfonylphenyl)-5-(trifluoromethyl)pyrazole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O3S/c1-23-14(11-15(22-23)17(18,19)20)16(25)21-12-5-7-13(8-6-12)28(26,27)24-9-3-2-4-10-24/h5-8,11H,2-4,9-10H2,1H3,(H,21,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDLQNVQEAZKSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583090 | |
Record name | 1-Methyl-N-[4-(piperidine-1-sulfonyl)phenyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50583090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
949898-66-2 | |
Record name | 1-Methyl-N-[4-(piperidine-1-sulfonyl)phenyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50583090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Methyl-N-[4-(1-piperidinylsulfonyl)phenyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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